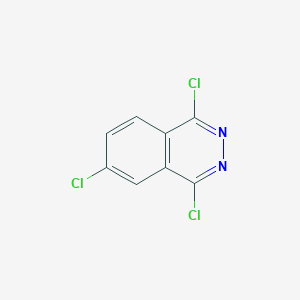

1,4,6-Trichlorophthalazine

CAS No.: 178309-37-0

Cat. No.: VC4335748

Molecular Formula: C8H3Cl3N2

Molecular Weight: 233.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178309-37-0 |

|---|---|

| Molecular Formula | C8H3Cl3N2 |

| Molecular Weight | 233.48 |

| IUPAC Name | 1,4,6-trichlorophthalazine |

| Standard InChI | InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H |

| Standard InChI Key | UHLIWROXGHZFPB-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

1,4,6-Trichlorophthalazine belongs to the phthalazine class, characterized by a bicyclic structure comprising two fused six-membered rings with three chlorine substituents at the 1, 4, and 6 positions. The IUPAC name, 1,4,6-trichlorophthalazine, reflects this substitution pattern. Key identifiers include:

The compound’s planar structure and electron-deficient aromatic system, induced by chlorine atoms, predispose it to nucleophilic substitution reactions. X-ray crystallography data, though unavailable, suggest similarities to hexafluorophthalazine derivatives, where halogen atoms influence molecular packing and intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Methods

The synthesis of 1,4,6-trichlorophthalazine typically involves halogenation of phthalazine precursors. One route employs the reaction of phthalic anhydride with nitrogen-containing reagents under controlled conditions, followed by chlorination using phosphorus pentachloride () or thionyl chloride (). For example:

This method yields moderate to high purity, though optimization of reaction time and temperature is critical to minimizing byproducts.

Reactivity and Functionalization

The chlorine atoms at positions 1, 4, and 6 are susceptible to nucleophilic substitution, particularly under basic or acidic conditions. Studies on hexafluorophthalazine analogs reveal that methoxide ions () preferentially attack positions ortho and para to nitrogen atoms . For 1,4,6-trichlorophthalazine, similar reactivity is anticipated, enabling the synthesis of derivatives such as methoxy- or amino-substituted phthalazines.

Acid-catalyzed hydrolysis of halogenated phthalazines often yields hydroxylated products, which may tautomerize to lactam forms. For instance, hexafluorophthalazine reacts with water in sulfuric acid to form a lactam structure, a behavior likely shared by 1,4,6-trichlorophthalazine .

Physicochemical Properties

The compound’s physicochemical profile is summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 233.48 g/mol | |

| Melting Point | Not available | |

| Solubility | Insoluble in water | |

| XLogP3 (Partition Coeff) | ~3.5 (estimated) |

The high XLogP3 value indicates significant hydrophobicity, aligning with its structural similarity to polychlorinated aromatics . Solubility in organic solvents such as dichloromethane or tetrahydrofuran is expected but remains unquantified in literature.

Future Research Directions

Key areas for further investigation include:

-

Synthetic Optimization: Developing greener chlorination methods to improve yield and reduce waste.

-

Biological Screening: Evaluating the compound’s efficacy against cancer cell lines and microbial pathogens.

-

Materials Science: Exploring its use in organic semiconductors or coordination polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume